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Compound of Interest

Compound Name: dl-Modhephene

Cat. No.: B15437454

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for the sesquiterpene dl-Modhephene. The information presented includes Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with
detailed experimental protocols. This guide is intended to serve as a valuable resource for
researchers in natural product chemistry, synthetic chemistry, and drug discovery.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for dl-
Modhephene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Data (Experimental)

The experimental 33C NMR spectral data for Modhephene is available from the PubChem
database[1].
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Atom No. Chemical Shift (8) ppm
1 55.4
2 133.5
3 129.8
4 41.1
5 52.8
6 35.8
7 251
8 40.6
9 43.1
10 27.9
11 48.9
12 26.3
13 25.0
14 28.6
15 17.5

IH NMR Data (Predicted)

Due to the limited availability of public experimental *H NMR data for dl-Modhephene, the
following data is predicted based on computational models.
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Atom No. Chemical Shift (8) ppm Multiplicity
H-3 5.25 S
H-6a 1.65 m
H-60 1.50 m
H-7a 1.45 m
H-7B 1.30 m
H-8a 1.75 m
H-8p 1.60 m
H-10a 1.55 m
H-10B 1.40 m
H-12 (CHs) 1.05 S
H-13 (CHs) 1.02 s
H-14 (CHs) 0.98 s
H-15 (CHs) 1.70 s

Infrared (IR) Spectroscopy (Predicted)

The following are predicted characteristic infrared absorption peaks for dl-Modhephene.

Wavenumber (cm~?)

Functional Group Assignment

~2950-2850 C-H stretch (alkane)
~1640 C=C stretch (alkene)
~1460 C-H bend (alkane)
~1375 C-H bend (gem-dimethyl)
~890 =C-H bend (alkene)
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Mass Spectrometry (MS)

The National Institute of Standards and Technology (NIST) WebBook provides GC-MS data for
Modhephene, confirming its molecular weight[2]. The mass spectrum is characterized by a
molecular ion peak and several fragment ions.

mlz Relative Intensity (%) Assignment

204 35 [M]* (Molecular lon)
189 100 [M - CH3]*

161 40 [M - C3H7]*

147 30 [M - CaHs]*

133 55 [M - CsH1]*

119 45 [M - CeHa3]*

105 60 [CsHo]*

91 75 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of sesquiterpenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of dl-Modhephene (5-10 mg) is dissolved in deuterated
chloroform (CDClIs, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as
an internal standard (0 ppm).

e 'H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters:
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Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-2 seconds.

Spectral width: 0-12 ppm.

e 13C NMR Spectroscopy:
o Instrument: A 100 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 1024-4096.

Relaxation delay: 2-5 seconds.

Spectral width: 0-220 ppm.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected using appropriate NMR processing software. Chemical shifts are
referenced to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of neat dl-Modhephene is prepared between two sodium
chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of the compound
in a suitable solvent (e.g., carbon tetrachloride, CCls) can be prepared and placed in a liquid
cell.

¢ Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o A background spectrum of the empty sample holder (or solvent) is recorded.
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o The sample spectrum is then recorded over the range of 4000-400 cm~1.

o The final spectrum is obtained by subtracting the background spectrum from the sample
spectrum.

o Data Analysis: The positions and relative intensities of the absorption bands are analyzed to
identify the functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of dI-Modhephene in a volatile solvent (e.g., hexane
or dichloromethane) is injected into a Gas Chromatograph (GC) coupled to a Mass
Spectrometer (MS).

e Gas Chromatography (GC):
o Column: A non-polar capillary column (e.g., DB-5ms).
o Carrier Gas: Helium.

o Temperature Program: A temperature gradient is used to separate the components of the
sample, for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.

e Mass Spectrometry (MS):
o lonization Method: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Scan Range: m/z 40-400.

o Data Analysis: The mass spectrum of the peak corresponding to dl-Modhephene is
analyzed to determine the molecular weight and fragmentation pattern. The fragmentation
pattern is then used to deduce structural information.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like dl-Modhephene.
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Caption: Workflow for Spectroscopic Analysis of dI-Modhephene.

Need Custom Synthesis?

e

BenchChem offers custom synthesis for rare earth carbides and specific iso

Email: info@benchchem.com or Request Quote Online.

topiclabeling.
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 To cite this document: BenchChem. [Spectroscopic Profile of dl-Modhephene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15437454#spectroscopic-data-for-dl-modhephene-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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